molecular formula C18H19N5O B5973639 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5973639
M. Wt: 321.4 g/mol
InChI Key: FIMWZJNOALMMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the family of triazole derivatives. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has not been fully elucidated. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. It is also believed to work by inhibiting the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of several tumor cell lines. In vivo studies have shown that it can reduce the levels of beta-amyloid peptides in the brain, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential for use in various scientific research fields. It has shown potential applications in medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of information on its mechanism of action. Further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several future directions for the study of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further elucidation of its mechanism of action. This will help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential use in the development of new materials such as polymers. It can also be studied for its potential use as a herbicide. Further research is needed to fully explore the potential applications of this compound in various scientific research fields.
In conclusion, 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has several biochemical and physiological effects. However, further research is needed to fully elucidate its mechanism of action and explore its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep reaction. The first step involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-methyl-1-phenyl-2-propen-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-1-phenyl-1,2-dihydropyrazole. The final step involves the reaction of 3-methyl-1-phenyl-1,2-dihydropyrazole with phenethylamine and cyanogen bromide to form 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the development of new materials such as polymers.

properties

IUPAC Name

5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-6-5-9-15(12-13)23-17(19)16(21-22-23)18(24)20-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMWZJNOALMMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.